molecular formula C11H11NO2 B14604030 5-Ethenyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole CAS No. 61111-68-0

5-Ethenyl-2-oxo-3-phenyl-4,5-dihydro-1,2lambda~5~-oxazole

Cat. No.: B14604030
CAS No.: 61111-68-0
M. Wt: 189.21 g/mol
InChI Key: LTLKEFIFOKEXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-5-vinyl-4,5-dihydro-isoxazole 2-oxide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-vinyl-4,5-dihydro-isoxazole 2-oxide typically involves a [3+2] cycloaddition reaction. One common method is the reaction of an alkyne with a nitrile oxide, which acts as the dipole. This reaction can proceed via a concerted mechanism or through a step-by-step process involving diradical intermediates . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of isoxazole derivatives, including 3-phenyl-5-vinyl-4,5-dihydro-isoxazole 2-oxide, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods utilize readily available starting materials and mild reaction conditions to achieve high yields and regioselectivity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-vinyl-4,5-dihydro-isoxazole 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenyl-5-vinyl-4,5-dihydro-isoxazole 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

61111-68-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-ethenyl-2-oxido-3-phenyl-4,5-dihydro-1,2-oxazol-2-ium

InChI

InChI=1S/C11H11NO2/c1-2-10-8-11(12(13)14-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2

InChI Key

LTLKEFIFOKEXMS-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(=[N+](O1)[O-])C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.